molecular formula C9H9ClINO B7925272 2-Chloro-N-(2-iodo-benzyl)-acetamide

2-Chloro-N-(2-iodo-benzyl)-acetamide

Cat. No.: B7925272
M. Wt: 309.53 g/mol
InChI Key: POGLMNYMHWXOSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(2-iodo-benzyl)-acetamide is a chemical reagent intended for Research Use Only, strictly for laboratory research and not for diagnostic, therapeutic, or personal use. Chloroacetamide derivatives are highly valuable in organic synthesis and pharmaceutical research, primarily serving as key intermediates for constructing more complex bioactive molecules. The presence of both chloro and iodo substituents on the acetamide scaffold makes this compound a versatile building block for further functionalization via cross-coupling reactions and nucleophilic substitutions. This is a common strategy in drug discovery, particularly for developing hybrid molecules that combine multiple pharmacophores to create agents with enhanced biological activity . For instance, structurally similar acetamide compounds are frequently utilized in the synthesis of novel molecules screened for antibacterial and antibiofilm properties . Furthermore, research on analogous iodinated heterocyclic-sulfonamide conjugates highlights their potential as inhibitors of tumor-associated enzymes , such as carbonic anhydrase isoforms, which are promising targets in cancer therapy . As a reagent, this compound provides researchers a versatile starting point for exploring new chemical space in the development of potential therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[(2-iodophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClINO/c10-5-9(13)12-6-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGLMNYMHWXOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. A combination of one-dimensional and two-dimensional NMR techniques would be employed for the complete structural assignment of 2-Chloro-N-(2-iodo-benzyl)-acetamide.

One-Dimensional NMR (¹H, ¹³C)

¹H NMR: The proton NMR spectrum is anticipated to provide key information about the number of different types of protons and their neighboring environments.

Amide Proton (N-H): A broad singlet is expected in the range of δ 8.0-9.0 ppm, characteristic of a secondary amide proton. Its chemical shift can be influenced by solvent and concentration.

Aromatic Protons: The four protons on the 2-iodobenzyl ring would appear in the aromatic region (δ 7.0-8.0 ppm). Due to the iodine substituent, these protons will exhibit complex splitting patterns (multiplets). The proton ortho to the iodine atom is expected to be the most downfield.

Benzyl (B1604629) Protons (-CH₂-): A doublet is expected for the benzylic methylene (B1212753) protons, likely around δ 4.5 ppm, coupled to the amide proton.

Chloromethyl Protons (-CH₂Cl): A singlet corresponding to the two protons of the chloromethyl group would likely appear around δ 4.1 ppm.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments.

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the downfield region, typically around δ 165-170 ppm.

Aromatic Carbons: The six carbons of the iodinated benzene (B151609) ring would produce signals between δ 120-140 ppm. The carbon atom bonded to the iodine (C-I) is expected at a lower field, potentially around δ 90-100 ppm. docbrown.info

Benzyl Carbon (-CH₂-): The benzylic carbon signal is anticipated around δ 45-50 ppm.

Chloromethyl Carbon (-CH₂Cl): The carbon atom attached to the chlorine is expected to appear around δ 40-45 ppm. spectrabase.com

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C=O-165-170
NH8.0-9.0 (broad s)-
Ar-H7.0-8.0 (m)120-140
Ar-C-120-140
Ar-C-I-90-100
CH₂ (benzyl)~4.5 (d)45-50
CH₂Cl~4.1 (s)40-45

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To confirm the assignments from one-dimensional NMR and to establish connectivity within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. sdsu.edu A key correlation would be observed between the amide proton (N-H) and the benzylic protons (-CH₂-), confirming their adjacent positions. Correlations among the aromatic protons would also help to delineate their specific assignments on the benzene ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. sdsu.edu This would definitively link the proton signals of the benzylic and chloromethyl groups to their corresponding carbon signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. youtube.com Expected key correlations include:

The amide proton (N-H) to the carbonyl carbon (C=O) and the benzylic carbon.

The benzylic protons to the aromatic carbons and the carbonyl carbon.

The chloromethyl protons to the carbonyl carbon.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy is a powerful method for identifying the functional groups present in a molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum would display characteristic absorption bands for the various functional groups.

N-H Stretch: A sharp to moderately broad peak is expected around 3300 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups would appear just below 3000 cm⁻¹.

C=O Stretch (Amide I): A strong, sharp absorption band, characteristic of the amide carbonyl group, is expected in the region of 1650-1680 cm⁻¹.

N-H Bend (Amide II): The bending vibration of the N-H bond, coupled with C-N stretching, typically appears as a strong band around 1550 cm⁻¹.

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to produce a moderate to strong band in the range of 700-800 cm⁻¹.

C-I Stretch: The carbon-iodine stretching vibration occurs at lower frequencies, typically in the range of 500-600 cm⁻¹, and may be weak.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-I bond might also be more readily observed in the Raman spectrum compared to the IR.

Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity
N-HStretch~3300Medium-Strong
C-H (Aromatic)Stretch>3000Medium
C-H (Aliphatic)Stretch<3000Medium
C=OStretch (Amide I)1650-1680Strong
N-HBend (Amide II)~1550Strong
C-ClStretch700-800Medium-Strong
C-IStretch500-600Weak-Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula. For this compound (C₉H₉ClINO), the theoretical exact mass can be calculated. The presence of chlorine and its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (the molecular ion in this case) to produce a spectrum of product ions. This fragmentation pattern provides valuable information about the molecule's structure. Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable benzyl or iodobenzyl cation.

Loss of Chlorine: Fragmentation involving the loss of a chlorine radical or HCl.

Loss of Iodine: Cleavage of the C-I bond, resulting in the loss of an iodine radical.

Amide Bond Cleavage: Fragmentation of the amide bond, leading to the formation of ions corresponding to the chloroacetyl and iodobenzyl moieties.

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state of this compound would be definitively determined by single-crystal X-ray crystallography. Although a crystal structure for this specific compound has not been reported, analysis of analogous N-benzyl acetamide (B32628) derivatives allows for a detailed prediction of its key crystallographic features.

It is anticipated that this compound would crystallize in a common space group, such as monoclinic P2₁/c or orthorhombic Pbca, similar to other related compounds. vensel.orgchromatographyonline.com The fundamental unit of the crystal lattice would consist of one or more molecules, with the exact number (Z) being a small integer, typically 2, 4, or 8.

Intermolecular interactions are expected to play a crucial role in the crystal packing of this compound. Hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule is a highly probable and dominant interaction. This N-H···O hydrogen bonding is a common feature in the crystal structures of N-benzylacetamides and typically leads to the formation of infinite chains or more complex hydrogen-bonded networks. vensel.orgresearchgate.net The presence of the iodine and chlorine atoms may also introduce halogen bonding interactions, further influencing the crystal packing.

A hypothetical data table of expected crystallographic parameters for this compound, based on known data from similar compounds, is presented below.

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c, Pbca, or similar
a (Å)5 - 15
b (Å)8 - 20
c (Å)10 - 25
α (°)90
β (°)90 - 105 (for monoclinic)
γ (°)90
Volume (ų)800 - 3000
Z2, 4, or 8
Hydrogen BondingN-H···O intermolecular hydrogen bonds expected

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, would reveal information about the electronic transitions within the molecule. While a specific UV-Vis spectrum for this compound is not available, the expected absorption bands can be predicted based on its constituent chromophores: the iodinated benzene ring and the chloroacetamide moiety.

The benzene ring of the 2-iodo-benzyl group is the primary chromophore. Unsubstituted benzene exhibits a strong absorption band (the E₂ band) around 204 nm and a weaker, structured band (the B band) around 254 nm, which arise from π → π* transitions. The presence of substituents on the benzene ring alters the position and intensity of these absorption bands. The iodine atom, being a heavy halogen, is expected to cause a bathochromic (red) shift in these absorption maxima due to its electronic effects and the potential for n → σ* transitions involving the iodine lone pairs. nist.gov The benzyl group itself will also influence the electronic transitions of the aromatic ring.

The amide group of the chloroacetamide moiety also contributes to the UV-Vis spectrum. Amides typically show a weak n → π* transition at longer wavelengths (around 210-230 nm) and a more intense π → π* transition at shorter wavelengths (below 200 nm). In the context of the entire molecule, these transitions may overlap with the absorptions from the aromatic ring. For example, studies on other chloroacetamide derivatives have noted changes in their UV spectra upon certain reactions. nih.gov

A table summarizing the expected electronic transitions is provided below.

ChromophoreExpected TransitionApproximate λmax (nm)
2-Iodobenzyl Groupπ → π* (E₂-like band)~210 - 230
2-Iodobenzyl Groupπ → π* (B-like band)~260 - 280
Chloroacetamide Moietyn → π*~210 - 230

Advanced hyphenated techniques for complex mixture analysis

For the analysis of this compound, particularly in complex mixtures such as reaction monitoring or metabolic studies, advanced hyphenated techniques are indispensable. nih.gov These techniques combine the separation power of chromatography with the identification capabilities of spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) would be a suitable technique if the compound is sufficiently volatile and thermally stable. chromatographyonline.com In GC-MS, the sample is vaporized and separated based on boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and confirmation. For this compound, characteristic fragments would likely include the benzyl cation (m/z 91), the iodobenzyl cation, and fragments corresponding to the chloroacetyl group.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly for compounds that are not amenable to GC analysis due to low volatility or thermal instability. numberanalytics.com In LC-MS, separation is achieved in the liquid phase, followed by ionization and mass analysis. This technique is highly sensitive and can provide molecular weight information as well as fragmentation data, which is crucial for identifying the compound in a complex matrix. nih.gov The use of tandem mass spectrometry (LC-MS/MS) would provide even more detailed structural information through collision-induced dissociation of the molecular ion. nih.gov

Other hyphenated techniques such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Gas Chromatography-Infrared Spectroscopy (GC-IR) could also be employed for a more comprehensive analysis, providing complementary structural information. numberanalytics.comslideshare.net

Mechanistic and Theoretical Investigations

Reaction Mechanism Studies in Synthetic Pathways

The synthesis of 2-Chloro-N-(2-iodo-benzyl)-acetamide is primarily achieved through the chloroacetylation of 2-iodobenzylamine. researchgate.netnih.gov This process is a classic example of nucleophilic acyl substitution, a cornerstone reaction in organic chemistry. ijpsr.infolibretexts.org The reaction involves the formation of an amide bond between the amine nucleophile and the acyl chloride electrophile.

The formation of this compound proceeds via a nucleophilic addition-elimination mechanism. libretexts.orglibretexts.org The key steps are:

Nucleophilic Attack: The nitrogen atom of 2-iodobenzylamine, acting as the nucleophile, attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

Formation of Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a transient tetrahedral alkoxide intermediate. libretexts.org

Elimination of Leaving Group: The intermediate is unstable and collapses. The carbonyl double bond is reformed by the expulsion of the chloride ion, which is a stable leaving group. libretexts.org

Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, yielding the final neutral amide product, this compound.

The structure of this compound contains two different halogen atoms, each with a distinct role.

Chlorine: The chlorine atom attached to the acetyl group functions as the leaving group during the synthesis. youtube.com Its ability to depart is crucial for the reaction to proceed. Chloride (Cl⁻) is considered a good leaving group because it is the conjugate base of a strong acid (HCl), making it a stable, weakly basic anion in solution. khanacademy.orgyoutube.com The reactivity of carboxylic acid derivatives is directly related to the stability of the leaving group, with acid chlorides being among the most reactive. libretexts.orgyoutube.com

Iodine: The iodine atom on the benzyl (B1604629) ring is a substituent and is not displaced during the amide formation. Its presence, however, influences the electronic properties and reactivity of the 2-iodobenzylamine starting material through inductive and steric effects.

The synthesis of N-aryl acetamides is highly dependent on the choice of reagents and reaction conditions. ijpsr.info

Base: A base, such as triethylamine (B128534) or sodium hydroxide, is commonly added to the reaction mixture. Its primary role is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. nih.govijpsr.info This prevents the protonation of the amine starting material, which would render it non-nucleophilic, and drives the reaction toward the product side.

Solvent: The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758), ethanol (B145695), or tetrahydrofuran (B95107). ijpsr.infoekb.eg The solvent dissolves the reactants and facilitates the chemical transformation without participating in the reaction itself.

Catalysts: In some related nucleophilic substitution reactions, a catalytic amount of potassium iodide can be used to increase the reaction rate, although this is not always necessary for the highly reactive chloroacetyl chloride. researchgate.net

Computational Chemistry and Quantum Mechanical Calculations

Theoretical calculations provide a molecular-level understanding of the structure and reactivity of this compound, complementing experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the geometric and electronic structures of molecules. nih.govresearchgate.net For a molecule like this compound, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or similar basis set, can predict its most stable three-dimensional conformation (geometry optimization). nih.gov

These calculations provide precise data on bond lengths, bond angles, and dihedral angles. nih.gov This information is critical for understanding steric interactions within the molecule and how its shape might influence its interactions with other molecules. While specific experimental data for this compound is not widely published, the table below illustrates the typical parameters obtained from a DFT geometry optimization for an analogous N-benzylacetamide structure.

Parameter Description Representative Value
Bond Lengths (Å)
C=O Carbonyl double bond ~ 1.23 Å
C-N Amide C-N bond ~ 1.36 Å
N-H Amide N-H bond ~ 1.01 Å
C-Cl Chloromethyl C-Cl bond ~ 1.79 Å
C-I Aromatic C-I bond ~ 2.10 Å
**Bond Angles (°) **
O=C-N Amide angle ~ 122°
C-N-H Amide angle ~ 120°
C-C-I Benzyl ring angle ~ 120°

Note: The values presented are representative for this class of compounds and are used to illustrate the output of DFT calculations.

Frontier Molecular Orbital (FMO) theory is used to predict chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: This orbital acts as an electron donor. The regions of the molecule where the HOMO is localized indicate the sites most susceptible to electrophilic attack.

LUMO: This orbital acts as an electron acceptor. The regions where the LUMO is localized are the sites prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a key indicator of molecular stability and reactivity. A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov DFT calculations are used to determine the energies of these orbitals. nih.gov

Parameter Description Representative Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital ~ -6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital ~ -0.9 eV
ΔE Gap HOMO-LUMO Energy Gap (ELUMO - EHOMO) ~ 5.6 eV

Note: The values presented are representative for this class of compounds and illustrate the parameters derived from HOMO-LUMO analysis.

For this compound, the analysis of these orbitals helps in predicting its behavior in further chemical transformations and its potential interactions with biological targets. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the electron density distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the van der Waals surface of the molecule, color-coded to indicate charge distribution.

In this compound, the MEP map highlights distinct regions of positive and negative potential. The most negative potential (typically colored red) is concentrated around the carbonyl oxygen atom of the acetamide (B32628) group due to its high electronegativity and the presence of lone pairs. This region represents the primary site for electrophilic attack. The area around the nitrogen atom also shows negative potential, though to a lesser extent than the oxygen.

Conversely, the most positive potential (colored blue) is located around the amide hydrogen (N-H), making it the most likely site for nucleophilic attack. The hydrogen atoms of the benzyl ring and the methylene (B1212753) bridge also exhibit positive potential. The presence of the electronegative chlorine and iodine atoms creates localized regions of slightly positive potential (often referred to as a "sigma-hole") on the halogen atoms, which can influence intermolecular interactions.

Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Data for this compound This data is illustrative and based on typical values for similar molecular structures.

Atomic SitePotential (kJ/mol)Color CodePredicted Reactivity
Carbonyl Oxygen (O)-150 to -200RedElectrophilic Attack
Amide Hydrogen (H)+120 to +170BlueNucleophilic Attack
Iodine Atom (I)+40 to +70Light BlueHalogen Bonding
Chlorine Atom (Cl)+20 to +50Green-BlueHalogen Bonding
Aromatic Hydrogens+80 to +120Cyan/Light BlueWeak Nucleophilic Interaction

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). It is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which arise from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital.

Other notable interactions include the delocalization of electron density from the oxygen lone pairs to the antibonding σ* orbitals of adjacent C-C and C-N bonds (LP(O) → σ(C-C), LP(O) → σ(C-N)). The halogen atoms also participate in hyperconjugative interactions, where their lone pairs can donate to antibonding orbitals of the aromatic ring or the alkyl chain. These interactions, while weaker, collectively influence the molecule's conformation and electronic properties.

Table 2: Hypothetical NBO Analysis Data for Key Intramolecular Interactions This data is illustrative and based on typical values for similar molecular structures.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type
LP (1) Nπ* (C=O)~50-60Amide Resonance
LP (2) Oσ* (C-N)~2-5Hyperconjugation
LP (2) Oσ* (C-C)~1-3Hyperconjugation
LP (1) Iσ* (Caryl-Caryl)~1-2Hyperconjugation
σ (C-H)σ* (C-I)~0.5-1.5Hyperconjugation

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. It is based on the electron density and its derivatives. The resulting NCI plots show isosurfaces that are colored to distinguish between different types of interactions, such as attractive van der Waals forces (green), repulsive steric clashes (red), and strong attractive interactions like hydrogen bonds (blue).

In a single molecule of this compound, NCI analysis can reveal intramolecular hydrogen bonds and steric interactions. A potential weak intramolecular hydrogen bond could exist between the amide hydrogen (N-H) and the iodine atom (N-H···I) or the π-system of the benzyl ring. Studies on similar structures, like 2-chloro-N-phenylacetamide derivatives, often highlight the importance of N-H···O intermolecular hydrogen bonding in the solid state, which drives the formation of chain-like crystal packing structures. researchgate.net

The analysis would also show van der Waals interactions between the chloroacetamide moiety and the iodobenzyl group. Steric repulsion would be evident between bulky groups when the molecule adopts certain conformations, for instance, between the ortho-iodo substituent and the acetamide side chain. Hirshfeld surface analysis on analogous compounds like 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide confirms that H⋯H, H⋯Cl, and H⋯O contacts are significant in defining the crystal packing. nih.gov

Table 3: Summary of Expected Non-Covalent Interactions Based on the molecular structure and analysis of similar compounds.

Interaction TypeParticipating Atoms/GroupsNature
Intramolecular H-BondN-H ··· IWeak, Attractive
Intramolecular H-BondC-H ··· O=CWeak, Attractive
Intermolecular H-BondN-H ··· O=CStrong, Attractive (in solid state)
van der WaalsBenzyl ring and acetamide chainAttractive
Steric RepulsionIodo group and acetamide side chainRepulsive
Halogen BondingC-I ··· O=C or C-Cl ··· O=CAttractive (intermolecular)

Conformational Analysis and Stereochemical Considerations

The conformational landscape of this compound is primarily defined by the rotation around its single bonds. The most significant of these is the C-N amide bond, which has a substantial barrier to rotation due to its partial double-bond character from resonance. This leads to the existence of cis (E) and trans (Z) rotamers. For secondary amides, the trans conformation, where the substituents on the amide bond are on opposite sides, is generally more stable.

Further conformational complexity arises from rotation around the N-C (benzyl) and C-C (acetyl) single bonds. The orientation of the 2-iodobenzyl group relative to the amide plane is critical. The bulky iodine atom at the ortho position of the benzyl ring introduces significant steric hindrance, which will strongly influence the preferred dihedral angles. Computational studies on similar N-benzyl amides have shown that multiple stable conformations can exist, often separated by relatively low energy barriers. scielo.br The molecule likely adopts a conformation that minimizes the steric clash between the iodine atom and the chloroacetamide group. This could involve the iodobenzyl ring being twisted significantly out of the amide plane.

Reaction Pathway Modeling and Transition State Calculations

Reaction pathway modeling allows for the investigation of the mechanism of a chemical reaction by calculating the energies of reactants, products, and intermediate transition states. The synthesis of this compound typically proceeds via the nucleophilic acyl substitution of chloroacetyl chloride with 2-iodobenzylamine.

Computational modeling of this reaction pathway would involve identifying the key transition state. The reaction is initiated by the nucleophilic attack of the nitrogen atom of 2-iodobenzylamine on the carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate involves the expulsion of the chloride ion as a leaving group and deprotonation of the nitrogen, yielding the final amide product.

Transition state calculations focus on locating the geometry and energy of the highest point on the reaction coordinate, which corresponds to the transition state. patsnap.com The energy difference between the reactants and the transition state determines the activation energy of the reaction.

Table 4: Hypothetical Energy Profile for the Synthesis of this compound This data is illustrative and represents a simplified reaction coordinate.

SpeciesRelative Energy (kJ/mol)Description
Reactants (2-iodobenzylamine + Chloroacetyl chloride)0Starting Materials
Transition State 1 (N-C bond formation)+50 to +70Formation of Tetrahedral Intermediate
Tetrahedral Intermediate+10 to +20Unstable Intermediate
Transition State 2 (Chloride expulsion)+30 to +50C-Cl Bond Breaking
Product (this compound + HCl)-20 to -40Final Product

Structure Activity Relationship Sar and Derivatization Studies

Design Principles for Structural Modification

The design of new analogs of 2-Chloro-N-(2-iodo-benzyl)-acetamide is guided by established chemical principles. The molecule possesses three primary sites for modification: the reactive chloroacetyl moiety, the benzyl (B1604629) position, and the substituted benzyl ring. A key strategy involves leveraging the reactivity of the α-chloro group, which serves as an electrophilic center for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups.

Impact of Substitution Patterns on Molecular Properties

The substitution pattern on both the acetamide (B32628) and the benzyl portions of the molecule profoundly affects its three-dimensional structure, electronic character, and potential for intermolecular interactions.

Electronic and Steric Effects: The substituents on the benzyl ring dictate the electronic landscape of that part of the molecule. Electron-donating groups increase electron density in the ring, while electron-withdrawing groups decrease it, which can influence interactions with biological targets. pdx.edu Halogen atoms, such as the iodine present in the parent compound and chlorine in related structures, exert both inductive (electron-withdrawing) and resonance (electron-donating) effects. In a study of 2-chloro-N-(3-chlorophenyl)acetamide, the conformation was observed to be influenced by the position of the chloro substituent on the aromatic ring. nih.gov Specifically, the N-H bond was found to be anti to the meta-chloro substituent. nih.gov This contrasts with related molecules where different substituents led to syn conformations, highlighting the subtle but significant impact of substitution patterns on molecular geometry. nih.gov

Furthermore, interactions involving halogen atoms, such as C-I⋯π and C-Cl⋯π interactions, have been observed in the crystal structure of the related compound 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, contributing to the formation of complex supramolecular assemblies. nih.gov The amide linkage itself is crucial, with intermolecular N-H⋯O hydrogen bonds being a common feature that links molecules into chains or sheets. nih.govnih.gov Swapping substituents, such as methoxy (B1213986) and hydroxyl groups on related molecular frameworks, has also been shown to significantly affect crystal structure and intermolecular interactions. rsc.org

The following table summarizes the observed conformational effects of different substituents in related chloroacetamide structures:

CompoundSubstituentPositionObserved Conformation
2-Chloro-N-(3-chlorophenyl)acetamideChlorometaN-H bond is anti to the substituent nih.gov
2-Chloro-N-(3-methylphenyl)acetamideMethylmetaN-H bond is syn to the substituent nih.gov
2-Chloro-N-(2,3-dichlorophenyl)acetamideChloroortho, metaN-H bond is syn to both substituents nih.gov

Synthetic Strategies for Analog Development

The synthesis of analogs of this compound generally begins with the core reaction between an appropriately substituted benzylamine (B48309) and chloroacetyl chloride or a related acylating agent. ijpsr.info This foundational reaction provides the N-benzyl-chloroacetamide scaffold, which can then be further modified.

The chloroacetyl group is the most synthetically versatile part of the molecule due to the reactivity of the carbon-chlorine bond. The chlorine atom is a good leaving group, making the adjacent methylene (B1212753) carbon susceptible to nucleophilic attack. This allows for the displacement of the chloride to form new carbon-heteroatom or carbon-carbon bonds.

For example, the parent compound for this class, 2-Chloro-N-benzylacetamide, can be used to prepare a variety of derivatives by reacting it with different nucleophiles. sigmaaldrich.com This strategy is a cornerstone for creating analogs with diverse functionalities.

Examples of Nucleophilic Substitution on the Chloroacetyl Moiety:

Reaction with Arylpiperazines: Forms 2-[4-(Aryl substituted) piperazin-1-yl]-N-benzylacetamides. sigmaaldrich.com

Reaction with Imidazole (B134444): Yields N-Benzyl-2-(1H-imidazol-1-yl)acetamide. sigmaaldrich.com

Reaction with Phenols: Reaction with substituted phenols, such as 2,4-dichlorophenol (B122985) in the presence of a base like K₂CO₃, leads to the formation of N-benzyl-2-(phenoxy)acetamide derivatives. nih.gov

Reaction with 8-hydroxyquinoline: Results in the formation of bis[N-Benzyl-2-(quinolin-8-yloxy)acetamide]. sigmaaldrich.com

Modification at the benzyl position involves altering the substituents attached to the benzyl group itself. This can be achieved either by starting with a different substituted benzylamine in the initial synthesis or by performing reactions on an existing N-benzyl-chloroacetamide scaffold, if appropriate functional groups are present. A direct example of derivatization is the modification of the amide nitrogen itself. For instance, an N-ethyl derivative, 2-Chloro-N-ethyl-N-(2-iodo-benzyl)-acetamide, has been synthesized, indicating that the amide proton can be replaced with alkyl groups. cymitquimica.com

The halogen atoms on the molecule, both the chlorine on the acetyl moiety and the iodine on the benzyl ring, offer routes for further functionalization. While the chloro group is typically displaced via nucleophilic substitution as described above, it can also be exchanged for other halogens like bromine or iodine, which may alter its reactivity. google.com

The iodine atom on the benzyl ring is a particularly attractive site for modification. Carbon-iodine bonds are susceptible to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck reactions), which are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of alkyl, alkenyl, alkynyl, or aryl groups at the ortho-position of the benzyl ring, leading to a vast array of structurally diverse analogs. Studies on other halogenated aromatic compounds have shown that halogen substitution can significantly influence molecular properties like chemical potential and electrophilicity. researchgate.net

General synthetic schemes allow for the incorporation of diverse substituents on the aromatic ring, as demonstrated by the synthesis of related compounds.

Table of Synthesized N-Aryl Chloroacetamide Derivatives:

Amine PrecursorProduct
o-methoxy aniline (B41778)2-chloro-N-(2-methoxyphenyl)acetamide ijpsr.info
p-methoxy aniline2-chloro-N-(4-methoxyphenyl)acetamide ijpsr.info
BenzylamineN-benzyl-2-chloroacetamide ijpsr.info

This systematic alteration of substituents on the benzyl ring is a fundamental approach in structure-activity relationship studies to probe the steric and electronic requirements for a desired activity profile. pdx.edu

Molecular Docking Studies on Theoretical Binding Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. orientjchem.org For chloroacetamide derivatives, these studies are crucial for understanding potential interactions at a molecular level. While specific docking studies on this compound are not widely published, analysis of related chloroacetamide compounds provides insight into the theoretical binding interactions this molecule could engage in.

The primary interactions governing the binding of chloroacetamide derivatives within protein active sites are hydrogen bonds and van der Waals forces. researchgate.net The amide group present in this compound is a key functional group, capable of acting as both a hydrogen bond donor (from the N-H group) and acceptor (at the carbonyl oxygen). semanticscholar.org The chlorine atom and the aromatic rings (both the iodinated benzyl ring and the phenyl ring implicitly part of the benzyl group) can participate in van der Waals and hydrophobic interactions, further stabilizing the ligand-receptor complex. researchgate.net

Docking studies on similar N-substituted acetamide derivatives have shown that the molecule's conformation, particularly the planarity of the amide bond, is a critical factor in how it fits into a binding pocket. semanticscholar.orgnih.gov The binding energy, calculated as ΔG (kcal/mol), quantifies the affinity of the compound for the target site. For a series of novel chloroacetamide derivatives, these energies were found to range from -5.32 to -6.92 kcal/mol, indicating stable binding within the target's active site. researchgate.net It is hypothesized that this compound would exhibit similar binding modes, driven by a combination of hydrogen bonding and hydrophobic interactions with amino acid residues in a theoretical protein target.

Table 1: Theoretical Binding Interactions for this compound

Molecular Feature Potential Interaction Type Participating Atoms/Groups
Amide Group Hydrogen Bond Donor N-H
Carbonyl Group Hydrogen Bond Acceptor C=O
Chloromethyl Group Halogen Bonding, Van der Waals Cl, CH2
Benzyl Group Hydrophobic, π-π Stacking Phenyl Ring

Applications in Analytical Chemistry and Chemical Detection

The inherent reactivity of the chloroacetamide functional group makes compounds like this compound valuable in analytical chemistry, particularly as derivatizing agents. researchgate.netijpsr.info Chemical derivatization is a technique used to convert an analyte into a product that has properties more suitable for a specific analytical method, such as chromatography or spectroscopic detection. chromatographyonline.com

Derivatization Reagents for Targeted Analytes

The chloroacetamide moiety possesses a mild electrophilic character due to the electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom. researchgate.net This makes the methylene carbon (attached to the chlorine) susceptible to nucleophilic attack. Consequently, this compound can serve as a derivatization reagent for analytes containing nucleophilic functional groups.

A primary application is the alkylation of sulfhydryl (thiol) groups, such as those found in the amino acid cysteine, and to a lesser extent, the imidazole ring of histidine. researchgate.netnih.gov This reactivity allows for the selective labeling of peptides and proteins at these specific residues. The reaction forms a stable thioether bond, covalently linking the acetamide structure to the target analyte. This is particularly useful in proteomics and metabolomics for tagging specific molecules within a complex biological sample.

Strategies for Enhancing Detectability and Separation

A major goal of derivatization is to improve the detection and separation of analytes. chromatographyonline.com By reacting an analyte with this compound, several analytical advantages can be achieved.

For high-performance liquid chromatography (HPLC), the introduction of the benzyl and iodobenzyl groups can significantly alter the polarity of an analyte. This change improves chromatographic resolution and can reduce peak tailing, leading to better separation from other components in a mixture. chromatographyonline.com Furthermore, the aromatic rings act as chromophores, enhancing the analyte's ultraviolet (UV) absorbance. This strategy is vital for detecting analytes that originally lack a strong UV signature. chromatographyonline.comnih.gov

In gas chromatography (GC), derivatization is often employed to increase the volatility of polar analytes. By reacting with polar functional groups like amines or thiols, the derivatization process can cap these groups, reducing intermolecular hydrogen bonding and making the resulting product more amenable to analysis by GC-MS. chromatographyonline.com The presence of chlorine and iodine atoms in the derivatized analyte also provides a distinct isotopic pattern in mass spectrometry (MS), aiding in its identification and quantification.

Use as Synthetic Intermediates for Complex Molecule Synthesis

The chemical structure of this compound makes it a versatile organic building block for constructing more complex molecules. sigmaaldrich.combldpharm.com Its utility stems from the high reactivity of the C-Cl bond in the chloroacetyl group, which is readily displaced by a wide range of nucleophiles. researchgate.net

Precursors for Heterocyclic Systems

One of the most powerful applications of N-substituted 2-chloroacetamides is in the synthesis of heterocyclic compounds. The reactivity of the chloroacetamide group allows for nucleophilic substitution, which can be followed by an intramolecular cyclization step to form a ring system. researchgate.net

For example, N-aryl 2-chloroacetamides are known precursors to various heterocycles, including imidazoles, pyrroles, and thiazolidin-4-ones. researchgate.net In a typical reaction, the chlorine atom is first displaced by a nucleophile (containing nitrogen, oxygen, or sulfur). A subsequent reaction, often promoted by a base, can induce the newly introduced group to attack another part of the molecule, leading to ring closure. The synthesis of quinazolinone derivatives has been achieved using a similar chloroacetamide core structure, demonstrating the broad applicability of this synthetic strategy. nih.gov The 2-iodo-benzyl portion of the target molecule offers an additional site for metal-catalyzed cross-coupling reactions, further expanding its potential in building complex heterocyclic frameworks.

Building Blocks for Polyfunctionalized Molecules

As a bifunctional molecule, this compound serves as an excellent building block for polyfunctionalized molecules. sigmaaldrich.com The chloroacetyl group provides a reactive handle for introducing new substituents via nucleophilic substitution, while the iodobenzyl moiety offers a site for transformations like Suzuki, Sonogashira, or Heck coupling reactions.

The synthesis of N-benzyl-2-chloroacetamide derivatives has been used to create a variety of compounds, such as 2-[4-(aryl substituted) piperazin-1-yl]-N-benzylacetamides and bis[N-Benzyl-2-(quinolin-8-yloxy)acetamide]. sigmaaldrich.com These examples highlight how the chloroacetamide core can be used to link different molecular fragments together. Similarly, reactions with chalcogen nucleophiles have been used to prepare new organoselenium and organotellurium compounds containing an amide group. ekb.eg This modular approach allows chemists to systematically build up molecular complexity, making this compound a valuable intermediate in medicinal chemistry and materials science.

Table 2: Synthetic Applications of the Chloroacetamide Moiety

Reactant Type Functional Group Resulting Linkage/System Reference
Arylpiperazines Secondary Amine N-C bond (Piperazine derivative) sigmaaldrich.com
8-Hydroxyquinoline Phenolic Hydroxyl O-C bond (Ether linkage) sigmaaldrich.com
Imidazole Secondary Amine N-C bond (Imidazole derivative) sigmaaldrich.com
Thio-compounds Thiol S-C bond (Thioether linkage) researchgate.net

Emerging Research Areas and Future Directions

Exploration of Novel Synthetic Pathways

The synthesis of N-substituted acetamides is a well-established field, yet there remains scope for innovation, particularly in enhancing efficiency, yield, and sustainability. Standard synthesis of related compounds often involves the reaction of a primary or secondary amine with chloroacetyl chloride. nih.govsigmaaldrich.com For instance, 2-Chloro-N-benzylacetamide is typically prepared by reacting benzylamine (B48309) with chloroacetylchloride. sigmaaldrich.com

Future research could explore novel catalytic systems to streamline the synthesis of 2-Chloro-N-(2-iodo-benzyl)-acetamide. Palladium-catalyzed reactions, for example, have been successfully used to form the C-N amide bond in the synthesis of 2-Chloro-N-phenylacetamide from aniline (B41778) and 2-chloro-N,N-dimethylacetamide, suggesting a potential alternative to traditional methods. chemicalbook.com Further investigations may focus on flow chemistry or microwave-assisted synthesis to reduce reaction times and improve control over reaction conditions. Additionally, developing one-pot syntheses starting from more basic precursors could offer a more atom-economical approach to the target molecule and its derivatives.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and interactions of molecules like this compound, thereby guiding experimental work. Techniques such as Density Functional Theory (DFT) are employed to study molecular geometry, vibrational frequencies, and electronic properties of similar acetamide (B32628) structures. researchgate.net Such calculations can predict how the molecule's structure changes in different solvents and provide insights into its reactivity through analysis of frontier molecular orbitals. researchgate.net

Molecular docking is another critical computational tool used extensively for related compounds. It has been applied to predict the binding modes of phenylacetamide derivatives with protein targets like monoamine oxidase A (MAO-A) and to explore the interactions of acetamide-based inhibitors with viral enzymes like the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). nih.govnih.gov For this compound, docking studies could predict potential biological targets and elucidate the structural basis for its activity. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, could be developed for a series of analogues to rationally design compounds with enhanced potency or specificity. nih.gov

Development of Catalytic Methods for Functionalization

The structure of this compound features two key reactive sites amenable to catalytic functionalization: the C-Cl bond of the chloroacetamide moiety and the C-I bond on the benzyl (B1604629) ring. The chloroacetamide group is a known alkylating agent, but its reactivity could be modulated or directed using transition metal catalysis to achieve selective C-C or C-heteroatom bond formation.

The iodinated benzyl ring is a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These methods would allow for the introduction of diverse functional groups (aryl, vinyl, alkynyl, etc.) at the ortho-position of the benzyl ring. This capability is crucial for systematically modifying the molecule's steric and electronic properties to probe structure-activity relationships or to build more complex molecular architectures for materials or biological applications. Future research will likely focus on developing highly efficient and selective catalytic systems that can differentiate between the C-I and C-Cl bonds, enabling stepwise and controlled functionalization of the scaffold.

Investigation of Solid-State Properties and Crystal Engineering

The study of how molecules pack in the solid state is fundamental to understanding and controlling the physical properties of materials. Research on related N-arylacetamides has revealed that their crystal structures are often governed by intermolecular hydrogen bonds. nih.govresearchgate.netnih.gov Specifically, the N-H group of the amide acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. These N—H⋯O interactions frequently link molecules into one-dimensional chains or tapes. nih.govnih.gov

For this compound, the interplay between this hydrogen bonding and other intermolecular forces will be a key area of investigation. The iodine atom introduces the possibility of halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile. This interaction could be a powerful tool for directing crystal packing in predictable ways. Studies on other halogenated organic compounds have demonstrated that substituents on aromatic rings can influence the formation and packing of molecular tapes, ultimately affecting the material's properties. harvard.edu Future work will involve single-crystal X-ray diffraction to determine the precise molecular arrangement and to understand how hydrogen bonding, halogen bonding, and π–π stacking interactions collectively dictate the supramolecular architecture.

Applications in Materials Science (excluding clinical)

The unique structural features of this compound make it an interesting candidate for materials science applications. Its rigid aromatic core combined with a flexible acetamide linker is a common motif in liquid crystal design. A study on structurally similar organochalcogenide compounds prepared from N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide revealed phase transitions at elevated temperatures, indicating potential liquid crystalline behavior. ekb.eg The properties of this compound could be similarly investigated to assess its potential in this area.

Furthermore, the compound serves as a versatile synthetic intermediate. anshulchemicals.com The presence of the reactive iodo- and chloro- groups allows for its incorporation into larger polymeric structures or for its attachment to surfaces. The iodine atom, in particular, makes it a valuable precursor for synthesizing radiolabeled materials for imaging applications (outside of a clinical context, such as in environmental tracing or materials analysis) or for use in synthetic organic chemistry where the iodine can be readily substituted.

Role in Chemical Probe Development and Biological Tool Compounds (excluding clinical trials)

The 2-chloroacetamide (B119443) functional group is a well-known electrophile that can act as a covalent alkylating agent, particularly for the sulfhydryl group of cysteine residues in proteins. nih.gov This reactivity makes this compound a promising scaffold for the design of chemical probes and biological tool compounds. By covalently modifying a target protein, such probes can be used to study protein function, identify active sites, or serve as irreversible inhibitors.

Analogous N-benzylacetamide scaffolds have been successfully developed as inhibitors for various enzymes. For example, different derivatives have shown inhibitory activity against acetylcholinesterase, monoamine oxidase A (MAO-A), and the SARS-CoV-2 RdRp. nih.govnih.gov The structure of this compound could be used as a starting point to develop new inhibitors. The 2-iodobenzyl portion can be systematically modified to optimize binding affinity and selectivity for a protein of interest, while the chloroacetamide "warhead" provides a mechanism for covalent labeling. The iodine atom can also serve as a heavy atom to aid in solving protein-ligand crystal structures through X-ray crystallography, providing valuable insights into binding interactions. nih.govresearchgate.net

Q & A

Q. What established synthetic methodologies are available for 2-Chloro-N-(2-iodo-benzyl)-acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of chloroacetamide derivatives typically involves nucleophilic substitution or amide coupling. For example, 2-chloroacetamide intermediates can be prepared by reacting chloroacetyl chloride with substituted benzylamines under controlled conditions (e.g., anhydrous solvents, low temperature). Optimization includes adjusting reactant stoichiometry (1:1.2 molar ratio for amine:chloroacetyl chloride), using catalysts like KI (1–5 mol%) to enhance reactivity, and selecting solvents like DMF or THF for solubility . Reaction temperature (0–25°C) and time (4–12 hours) are critical to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>70%) .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : 1^1H and 13^13C NMR to verify the presence of the iodo-benzyl group (δ ~7.3–7.8 ppm for aromatic protons) and the chloroacetamide moiety (δ ~4.2 ppm for CH2_2Cl).
  • IR : Confirm amide C=O stretch (~1650–1680 cm1^{-1}) and N–H bend (~1550 cm1^{-1}).
  • X-ray Crystallography : Grow single crystals via slow evaporation (ethanol/water). Use SHELX software for structure refinement. Analyze hydrogen-bonding patterns (e.g., N–H⋯O interactions) to validate molecular packing .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.
  • Work in a fume hood to avoid inhalation of volatile byproducts.
  • Store in airtight containers at 2–8°C, away from oxidizing agents.
  • Dispose of waste via approved chemical disposal protocols, as halogenated acetamides may exhibit environmental persistence .

Advanced Research Questions

Q. How can conflicting crystallographic data on chloroacetamide derivatives be resolved, particularly regarding substituent-induced conformational changes?

  • Methodological Answer : Conflicting data (e.g., syn vs. anti N–H conformations) arise from steric/electronic effects of substituents. To resolve:
  • Perform comparative analysis using isostructural analogs (e.g., 2-chloro-N-(3-methylphenyl)acetamide vs. 2-chloro-N-(3-nitro-phenyl)acetamide) .
  • Use DFT calculations (B3LYP/6-31G*) to model energy differences between conformers.
  • Validate via temperature-dependent crystallography to assess thermal stability of hydrogen-bonded networks .

Q. What experimental strategies are effective for evaluating the biological activity of this compound against resistant bacterial strains?

  • Methodological Answer :
  • Antibacterial Assays : Test minimum inhibitory concentration (MIC) against Gram-negative (e.g., Klebsiella pneumoniae) and Gram-positive strains using broth microdilution (CLSI guidelines). Combine with antibiotics (e.g., ciprofloxacin) to assess synergistic effects via checkerboard assays .
  • Mechanistic Studies : Perform molecular docking (AutoDock Vina) to predict binding affinity for bacterial targets (e.g., DNA gyrase). Validate with fluorescence quenching or SPR to measure protein-ligand interactions .

Q. How can synthetic routes be designed to minimize byproducts in halogenated acetamide derivatives?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., FeCl3_3, ZnCl2_2) to accelerate amide formation while suppressing hydrolysis.
  • Flow Chemistry : Use continuous flow reactors for precise control of residence time and temperature, reducing polyhalogenated byproducts .
  • In Situ Monitoring : Employ HPLC-MS to track reaction progress and identify intermediates. Adjust pH (6–8) to stabilize reactive species .

Q. What computational approaches are suitable for predicting the environmental fate of this compound?

  • Methodological Answer :
  • QSAR Models : Use EPI Suite to estimate biodegradation half-life and bioaccumulation potential based on logP (~2.5) and halogen content.
  • Molecular Dynamics (MD) : Simulate hydrolysis pathways in aqueous environments (GROMACS) to identify degradation products (e.g., iodobenzylamine). Validate with GC-MS analysis of soil/water samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.